4-(3-Phenylpropyl)piperidin-4-ol
Overview
Description
4-(3-Phenylpropyl)piperidin-4-ol is a synthetic compound belonging to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 3-phenylpropyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 3-phenylpropyl bromide.
Nucleophilic Substitution: Piperidine undergoes nucleophilic substitution with 3-phenylpropyl bromide in the presence of a base, such as sodium hydride or potassium carbonate, to form 4-(3-Phenylpropyl)piperidine.
Oxidation: The resulting 4-(3-Phenylpropyl)piperidine is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(3-Phenylpropyl)piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-(3-Phenylpropyl)piperidin-4-one or 4-(3-Phenylpropyl)piperidine-4-carboxylic acid.
Reduction: 4-(3-Phenylpropyl)piperidine.
Substitution: 4-(3-Phenylpropyl)piperidin-4-halide or 4-(3-Phenylpropyl)piperidin-4-amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a potential antagonist of the CCR5 receptor, which plays a crucial role in HIV entry into host cells . The compound’s structure allows it to form strong interactions with the receptor, inhibiting its function and preventing viral entry.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylpropyl)piperidine: Lacks the hydroxyl group at the 4-position.
4-(3-Phenylpropyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
4-(3-Phenylpropyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.
Uniqueness
4-(3-Phenylpropyl)piperidin-4-ol is unique due to the presence of both a 3-phenylpropyl group and a hydroxyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
Biological Activity
4-(3-Phenylpropyl)piperidin-4-ol, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its interaction with various biological targets, particularly the sigma-1 receptor. This compound is structurally characterized by a piperidine ring substituted with a 3-phenylpropyl group and a hydroxyl group at the 4-position. This article explores the biological activity, pharmacological properties, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C17H23NO
- Molecular Weight : 255.37 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in organic solvents such as methanol and chloroform
This compound primarily exerts its biological effects through:
- Sigma-1 Receptor Modulation : This compound acts as a selective ligand for the sigma-1 receptor, which is involved in various neurological processes, including neuroprotection and modulation of neurotransmitter systems .
- Antioxidant Activity : Research indicates that it possesses antioxidant properties, which may mitigate oxidative stress in neuronal cells, potentially benefiting conditions like Alzheimer's disease .
Neuropharmacological Effects
The interaction of this compound with neurotransmitter systems has been studied extensively:
- Dopamine Reuptake Inhibition : The compound has shown potential in inhibiting dopamine reuptake, which may have implications for treating disorders like depression and schizophrenia .
- Neuroprotective Effects : Its ability to modulate sigma receptors suggests a role in neuroprotection against excitotoxicity and apoptosis in neuronal cells .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects that could be beneficial in treating neuroinflammatory conditions. Studies have demonstrated its capacity to reduce pro-inflammatory cytokine production .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly influence cellular signaling pathways associated with neuroprotection:
- Cell Culture Experiments : Neuronal cell lines treated with the compound exhibited reduced markers of oxidative stress and apoptosis compared to untreated controls .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Alzheimer's Disease Models : In rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidine | Piperidine derivative | Altered activity due to trifluoromethyl group |
4-(3-PHENYLPROPYL)-PIPERIDINE | Related structure | Antiviral activity against HIV |
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine | Piperidine derivative | Dopamine reuptake inhibitor |
The structural variations among these compounds influence their biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-phenylpropyl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKWQCUGCSVVFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329040 | |
Record name | 4-(3-phenylpropyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177172-37-1 | |
Record name | 4-(3-phenylpropyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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